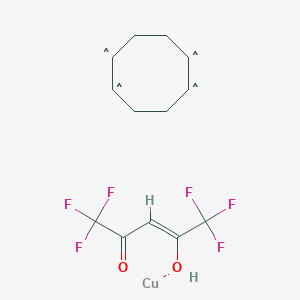
CID 92043567
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 92043567 is an organometallic compound with the molecular formula C₁₃H₁₃CuF₆O₂. It is commonly used in various chemical processes and applications due to its unique properties. The compound is known for its stability and reactivity, making it a valuable reagent in both academic and industrial settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CID 92043567 typically involves the reaction of copper(I) chloride with hexafluoroacetylacetone and 1,5-cyclooctadiene. The reaction is carried out under an inert atmosphere to prevent oxidation of the copper(I) species. The general reaction can be represented as follows:
CuCl+C₅H₂F₆O₂+C₈H₁₂→C₁₃H₁₃CuF₆O₂
Industrial Production Methods
In industrial settings, the production of this complex is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product. The compound is then purified through recrystallization or other suitable methods .
Analyse Des Réactions Chimiques
Types of Reactions
CID 92043567 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) species.
Reduction: It can be reduced back to copper(0) under specific conditions.
Substitution: Ligand exchange reactions can occur, where the hexafluoro-2,4-pentanedionate or cyclooctadiene ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve the use of other ligands like phosphines or amines under inert conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in copper(II) complexes, while reduction can yield metallic copper .
Applications De Recherche Scientifique
CID 92043567 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other copper complexes and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new drugs.
Mécanisme D'action
The mechanism by which CID 92043567 exerts its effects involves the coordination of the copper(I) center with the hexafluoro-2,4-pentanedionate and cyclooctadiene ligands. This coordination stabilizes the copper(I) species and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(I) hexafluoroacetylacetonate: Similar in structure but lacks the cyclooctadiene ligand.
Copper(I) acetylacetonate: Similar coordination environment but with different ligands.
Copper(I) trifluoroacetylacetonate: Another related compound with trifluoroacetylacetonate ligands.
Uniqueness
CID 92043567 is unique due to the presence of both hexafluoro-2,4-pentanedionate and cyclooctadiene ligands, which provide distinct reactivity and stability. This makes it particularly useful in applications requiring specific coordination environments and reactivity profiles .
Propriétés
Numéro CAS |
86233-74-1 |
|---|---|
Formule moléculaire |
C13H14CuF6O2 |
Poids moléculaire |
379.78 g/mol |
Nom IUPAC |
copper;cycloocta-1,5-diene;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C8H12.C5H2F6O2.Cu/c1-2-4-6-8-7-5-3-1;6-4(7,8)2(12)1-3(13)5(9,10)11;/h1-2,7-8H,3-6H2;1,12H; |
Clé InChI |
WSAPIYREFIKPSH-UHFFFAOYSA-N |
SMILES |
C1C[CH][CH]CC[CH][CH]1.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Cu] |
SMILES isomérique |
C1/C=C\CC/C=C\C1.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Cu] |
SMILES canonique |
C1CC=CCCC=C1.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Cu] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















